
6-Methyl-3-(4-methylphenyl)thian-3-ol
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Overview
Description
6-Methyl-3-(4-methylphenyl)thian-3-ol is an organic compound with the molecular formula C₁₃H₁₈OS. It belongs to the class of thian-3-ol derivatives, which are known for their diverse biological activities. This compound is characterized by a thian-3-ol core structure substituted with a methyl group at the 6th position and a 4-methylphenyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(4-methylphenyl)thian-3-ol typically involves the reaction of 4-methylthiophenol with 3-chloro-2-methylpropene under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-methylthiophenol attacks the electrophilic carbon of 3-chloro-2-methylpropene, resulting in the formation of the thian-3-ol ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(4-methylphenyl)thian-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thian-3-ol ring to a thiane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thian-3-ol core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Various substituted thian-3-ol derivatives.
Scientific Research Applications
6-Methyl-3-(4-methylphenyl)thian-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(4-methylphenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylthian-3-ol: Lacks the methyl group at the 6th position.
6-Methylthian-3-ol: Lacks the 4-methylphenyl group.
Thian-3-ol: The parent compound without any substituents.
Uniqueness
6-Methyl-3-(4-methylphenyl)thian-3-ol is unique due to the presence of both the 6-methyl and 4-methylphenyl substituents, which confer distinct chemical and biological properties. These substituents enhance its stability, reactivity, and potential biological activities compared to its analogs.
Biological Activity
6-Methyl-3-(4-methylphenyl)thian-3-ol is an organic compound belonging to the thian-3-ol family, characterized by a sulfur-containing five-membered ring and a hydroxyl group. Its molecular structure includes a 4-methylphenyl substituent, which contributes to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activities of this compound, focusing on its antimicrobial, anticancer, and enzyme modulation properties.
Chemical Structure
The compound's chemical formula is C12H14OS, reflecting its thian ring and phenolic structure. The presence of both methyl groups enhances lipophilicity, influencing its pharmacokinetic properties and interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant efficacy.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
The compound's ability to disrupt microbial membranes or inhibit essential metabolic pathways is under investigation as a mechanism for its antimicrobial effects.
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties . In vitro assays have indicated that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the modulation of apoptotic pathways, potentially through the activation of caspases and the downregulation of anti-apoptotic proteins.
Case Study: HeLa Cell Line
In a study evaluating the cytotoxic effects on HeLa cells, treatment with varying concentrations of the compound resulted in significant cell death:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
These results indicate a dose-dependent response, warranting further exploration into its therapeutic potential.
Enzyme Modulation
This compound has been investigated for its ability to modulate enzyme activity, particularly regarding monoamine oxidases (MAOs). Inhibition studies reveal that it can selectively inhibit MAO-B, which is significant given the enzyme's role in neurodegenerative diseases.
Inhibition Data:
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 0.110 | >909 |
Selegiline | 67.25 | 3362.5 |
The selectivity index indicates that this compound is significantly more potent than traditional MAO inhibitors like selegiline, suggesting a promising avenue for drug development targeting neurodegenerative disorders.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 4-methylphenylthiol with an aldehyde or ketone under acidic conditions. This synthetic route allows for the production of high-purity compounds suitable for research and application in medicinal chemistry.
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
6-methyl-3-(4-methylphenyl)thian-3-ol |
InChI |
InChI=1S/C13H18OS/c1-10-3-5-12(6-4-10)13(14)8-7-11(2)15-9-13/h3-6,11,14H,7-9H2,1-2H3 |
InChI Key |
QXVNPRSHVDVTHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CS1)(C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
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